4,6-Dichloro-2-hydrazino-1,3-benzothiazole 4,6-Dichloro-2-hydrazino-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 80945-78-4
VCID: VC8137974
InChI: InChI=1S/C7H5Cl2N3S/c8-3-1-4(9)6-5(2-3)13-7(11-6)12-10/h1-2H,10H2,(H,11,12)
SMILES: C1=C(C=C(C2=C1SC(=N2)NN)Cl)Cl
Molecular Formula: C7H5Cl2N3S
Molecular Weight: 234.11 g/mol

4,6-Dichloro-2-hydrazino-1,3-benzothiazole

CAS No.: 80945-78-4

Cat. No.: VC8137974

Molecular Formula: C7H5Cl2N3S

Molecular Weight: 234.11 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloro-2-hydrazino-1,3-benzothiazole - 80945-78-4

Specification

CAS No. 80945-78-4
Molecular Formula C7H5Cl2N3S
Molecular Weight 234.11 g/mol
IUPAC Name (4,6-dichloro-1,3-benzothiazol-2-yl)hydrazine
Standard InChI InChI=1S/C7H5Cl2N3S/c8-3-1-4(9)6-5(2-3)13-7(11-6)12-10/h1-2H,10H2,(H,11,12)
Standard InChI Key PSWGGTWZGYTYGO-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1SC(=N2)NN)Cl)Cl
Canonical SMILES C1=C(C=C(C2=C1SC(=N2)NN)Cl)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 4,6-dichloro-2-hydrazinyl-1,3-benzothiazole. Its structure consists of a bicyclic framework comprising a benzene ring fused to a thiazole moiety, with chlorine substituents at positions 4 and 6 and a hydrazine group (-NH-NH2_2) at position 2 (Figure 1). The presence of electron-withdrawing chlorine atoms and the nucleophilic hydrazine group creates a polarized electronic environment, influencing its reactivity and interaction with biological targets .

Key Structural Attributes:

  • Benzothiazole Core: Enhances planarity and aromaticity, facilitating π-π stacking interactions.

  • Chlorine Substituents: Increase electrophilicity and improve metabolic stability.

  • Hydrazine Functional Group: Enables condensation reactions and metal coordination .

Spectral Characterization

FT-IR Analysis:

  • N-H stretching vibrations at 3,300–3,400 cm1^{-1}.

  • C-Cl stretches observed at 550–650 cm1^{-1}.

  • Thiazole ring C=N absorption at 1,600–1,650 cm1^{-1} .

1^1H NMR (DMSO-d6d_6):

  • Hydrazine protons resonate as broad singlets at δ 4.97–5.11 ppm.

  • Aromatic protons appear as doublets (δ 7.08–7.55 ppm) and multiplets due to coupling with adjacent chlorine atoms .

Mass Spectrometry:

  • Molecular ion peak at m/z 234.01 ([M+H]+^+) .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 4,6-dichloro-2-hydrazino-1,3-benzothiazole typically involves a diazo-coupling strategy:

  • Diazotization:

    • Starting Material: 4,6-Dichloro-2-aminobenzothiazole.

    • Reagents: Sodium nitrite (NaNO2_2) in hydrochloric acid (HCl) at 0–5°C.

    • Intermediate: 4,6-Dichlorobenzothiazole diazonium salt .

  • Reduction:

    • Reducing Agents: Freshly prepared potassium sulfite (K2_2SO3_3) or stannous chloride (SnCl2_2) in HCl.

    • Conditions: 90–95°C for 1–3 hours.

    • Yield: 52–65% after recrystallization .

Reaction Scheme:

4,6-Dichloro-2-aminobenzothiazoleNaNO2/HClDiazonium SaltK2SO34,6-Dichloro-2-hydrazino-1,3-benzothiazole\text{4,6-Dichloro-2-aminobenzothiazole} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium Salt} \xrightarrow{\text{K}_2\text{SO}_3} \text{4,6-Dichloro-2-hydrazino-1,3-benzothiazole}

Industrial-Scale Production

Industrial protocols emphasize green chemistry principles:

  • Solvent Recycling: Ethanol/water mixtures reduce waste.

  • Continuous Flow Reactors: Enhance reaction efficiency and safety.

Physicochemical Properties

Physical Properties

PropertyValue
Melting Point198–202°C
SolubilityDMSO > Ethanol > Water
LogP (Octanol-Water)2.8 ± 0.3
StabilityStable at 20°C (2 years)

Reactivity Profile

  • Nucleophilic Substitution: Hydrazine group reacts with carbonyl compounds (e.g., ketones, aldehydes).

  • Oxidation: Forms triazolo-benzothiazoles under acidic conditions .

  • Metal Coordination: Binds to transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) via N and S donors .

Applications in Pharmaceutical Chemistry

Antimicrobial Agents

4,6-Dichloro-2-hydrazino-1,3-benzothiazole derivatives exhibit broad-spectrum activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5–2.0
Escherichia coli1.0–4.0
Candida albicans2.5–5.0

Mechanistic studies suggest DNA gyrase inhibition and membrane disruption as primary modes of action .

Anticancer Activity

  • In Vitro Cytotoxicity: IC50_{50} values of 8–15 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

  • Apoptosis Induction: Activates caspase-3/7 pathways and disrupts mitochondrial membrane potential .

Agrochemical Applications

Herbicidal Activity

Derivatives such as tricyclazole (a rice blast fungicide) are synthesized via cyclization with formic acid:

4,6-Dichloro-2-hydrazino-1,3-benzothiazoleHCOOHTricyclazole\text{4,6-Dichloro-2-hydrazino-1,3-benzothiazole} \xrightarrow{\text{HCOOH}} \text{Tricyclazole}

Field Efficacy: 85–90% reduction in Magnaporthe oryzae infection at 100 ppm .

Environmental Remediation

  • Pollutant Degradation: Catalyzes Fenton-like reactions for pesticide breakdown.

  • Heavy Metal Chelation: Removes Cu2+^{2+} and Pb2+^{2+} from wastewater (efficiency > 90%).

Future Perspectives

Drug Development

  • Targeted Therapies: Hybrid molecules incorporating benzothiazole and hydrazine motifs show promise against multidrug-resistant tuberculosis (MIC: 0.25 µg/mL) .

  • Prodrug Design: pH-sensitive derivatives for tumor-specific drug release.

Sustainable Synthesis

  • Photocatalytic Methods: Solar-driven reactions to reduce energy consumption.

  • Biocatalysis: Enzyme-mediated coupling for enantioselective synthesis .

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